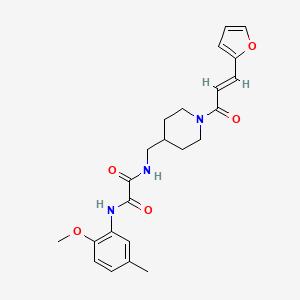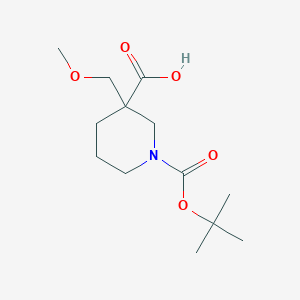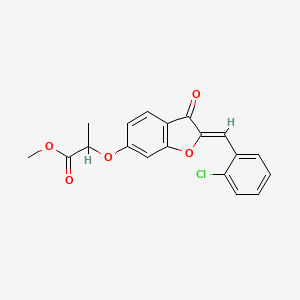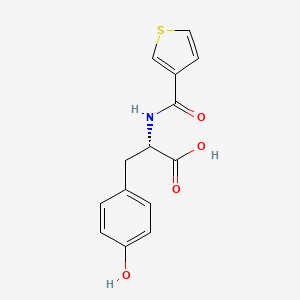
2-Ethyl-1-(4-prop-2-enoylpiperazin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-(4-prop-2-enoylpiperazin-1-yl)butan-1-one, also known as EPPB, is a chemical compound that has been used in scientific research for its potential therapeutic applications. In
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(4-prop-2-enoylpiperazin-1-yl)butan-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and play a role in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 2-Ethyl-1-(4-prop-2-enoylpiperazin-1-yl)butan-1-one is that it is a relatively stable compound that can be easily synthesized in the laboratory. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several potential future directions for research on 2-Ethyl-1-(4-prop-2-enoylpiperazin-1-yl)butan-1-one. One area of interest is the development of this compound-based therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify potential side effects or limitations of its use. Finally, there is potential for the development of new compounds based on the structure of this compound that may have even greater therapeutic potential.
Synthesis Methods
2-Ethyl-1-(4-prop-2-enoylpiperazin-1-yl)butan-1-one can be synthesized through a multistep process involving the reaction of piperazine with 4-pentenoyl chloride, followed by the reaction of the resulting compound with ethyl 2-bromobutyrate. The final product is obtained through the hydrogenation of the resulting intermediate compound.
Scientific Research Applications
2-Ethyl-1-(4-prop-2-enoylpiperazin-1-yl)butan-1-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
properties
IUPAC Name |
2-ethyl-1-(4-prop-2-enoylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-4-11(5-2)13(17)15-9-7-14(8-10-15)12(16)6-3/h6,11H,3-5,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYFYLMFMPSWHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-5-methyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2358095.png)
![2-amino-4-(4-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2358096.png)
![3-Hydroxy-1,3-bis(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2358097.png)




![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2358110.png)


![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,6-difluorobenzoate](/img/structure/B2358114.png)
![2-(4-chlorophenoxy)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2358115.png)
![1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2358116.png)
![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide](/img/structure/B2358118.png)